Tétrachlorure d'iridium

Vue d'ensemble

Description

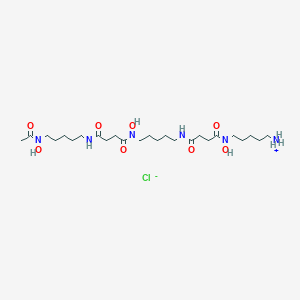

Iridium tetrachloride is a useful research compound. Its molecular formula is IrCl4 and its molecular weight is 334 g/mol. The purity is usually 95%.

The exact mass of the compound Iridium tetrachloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water, alcohol, and dilute hydrochloric acid.insoluble in water, acids, alkalies. /iridium trichloride alpha-form/. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Iridium tetrachloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iridium tetrachloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Catalyseur en synthèse organique

Le tétrachlorure d'iridium est utilisé pour préparer des catalyseurs pour diverses réactions organiques. Un exemple notable est le catalyseur de Henbest pour l'hydrogénation par transfert des cyclohexanones .

Recherche sur les agents anticancéreux

Des recherches ont été menées sur les composés à base d'iridium, notamment le this compound, pour leur utilisation potentielle comme agents anticancéreux en raison de leurs propriétés chimiques uniques et de leur ressemblance avec les composés du platine .

Étude du mécanisme d'électrodéposition

Des études se sont concentrées sur le mécanisme d'électrodéposition de l'oxyde d'iridium, qui peut être dérivé du this compound, et ses applications de détection envers différents composés biomoléculaires .

Applications de détection

L'oxyde d'iridium, qui peut être produit à partir de this compound, a été utilisé dans des capteurs pour détecter diverses biomolécules, prédisant les travaux futurs dans le domaine de la détection basée sur l'oxyde d'iridium .

Synthèse et catégorisation des complexes d'iridium

Le this compound est impliqué dans la synthèse et la catégorisation des complexes d'iridium, qui sont étudiés pour leurs propriétés chimiques et leurs applications potentielles .

Mécanisme D'action

Target of Action

Iridium tetrachloride is an inorganic compound that has been used to prepare catalysts, such as the Henbest Catalyst for transfer hydrogenation of cyclohexanones . It has also been studied for its potential use as an anticancer agent . The primary targets of iridium tetrachloride are therefore the molecules involved in these processes.

Mode of Action

It is known that iridium-based compounds have unique chemical properties and resemble platinum compounds . This suggests that iridium tetrachloride may interact with its targets in a similar way to platinum-based drugs, which typically form covalent bonds with DNA, causing DNA damage and triggering cell death .

Biochemical Pathways

The biochemical pathways affected by iridium tetrachloride are likely to be those involved in DNA repair and apoptosis, given the proposed similarity in action to platinum-based drugs . .

Pharmacokinetics

It is known to be a water-soluble dark brown amorphous solid , which suggests that it may have good bioavailability

Result of Action

The result of iridium tetrachloride’s action is likely to be cell death, given its potential use as an anticancer agent . This is typically achieved through the induction of DNA damage, which triggers apoptosis, or programmed cell death .

Analyse Biochimique

. . .

Cellular Effects

Iridium-based compounds have shown potential as anticancer agents, suggesting they may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Iridium tetrachloride is not well-defined. Iridium-based compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

tetrachloroiridium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Ir/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALMYRPSSNRCFD-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Ir](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

IrCl4, Cl4Ir | |

| Record name | Iridium(IV) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iridium(IV)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893602 | |

| Record name | Iridium tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brownish-black solid; Soluble in water; [Hawley] | |

| Record name | Iridium tetrachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5651 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in water, alcohol, and dilute hydrochloric acid., Insoluble in water, acids, alkalies. /Iridium trichloride alpha-form/ | |

| Record name | IRIDIUM TETRACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Brownish-black mass | |

CAS No. |

10025-97-5 | |

| Record name | Iridium tetrachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iridium tetrachloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iridium chloride (IrCl4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iridium tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iridium tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IRIDIUM TETRACHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCG7KVC21I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IRIDIUM TETRACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: What are the typical applications of iridium tetrachloride in organic synthesis?

A1: Iridium tetrachloride acts as a catalyst precursor in organic chemistry. For example, it plays a role in the stereoselective reduction of cyclohexanones []. This means it can help produce specific isomers of a molecule, which is crucial for pharmaceutical applications where different isomers can have distinct biological activities.

Q2: What are some challenges in working with iridium tetrachloride?

A2: Obtaining pure iridium tetrachloride can be challenging. Commercially available products often contain impurities like water and chloroiridic acid []. This necessitates careful consideration of the purity and composition stated by the manufacturer. Researchers often rely on alternative sources like the ammonium salt [(NH4)2IrCl6], which offers higher purity [].

Q3: Has iridium tetrachloride been explored for applications beyond catalysis?

A3: Yes, research indicates potential applications of iridium tetrachloride derived materials in electrochromic devices. For instance, electrochemically deposited nanostructured iridium oxide (IrOx) films, derived from a solution containing iridium tetrachloride, exhibit promising electrochromic properties []. These films demonstrate color changes when subjected to different potentials, making them suitable for applications like smart windows and displays.

Q4: Are there any specific examples of iridium tetrachloride's use in synthesizing pharmaceutically relevant compounds?

A4: Research highlights the use of iridium tetrachloride in the multi-step synthesis of metabolites of the anti-inflammatory drug, 6-chloro-5-cyclohexylindan-1-carboxylic acid (TAI-284) []. Specifically, it facilitates the reduction of a ketone intermediate to produce a specific isomer of the desired alcohol metabolite. This highlights the potential of iridium tetrachloride in medicinal chemistry research.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione](/img/structure/B158527.png)